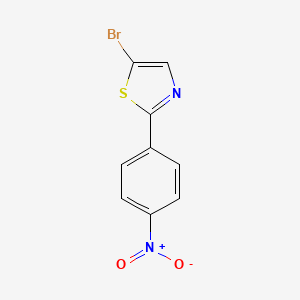
Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- is a compound that has garnered interest due to its structural similarity to capsaicin, a compound known for its biological activity. This compound features a 1,3-benzodioxole ring and a benzenesulfonamide group, making it distinct from capsaicin, which has a 2-methoxyphenol moiety and an aliphatic amide chain .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- involves converting the vanillyl system on the capsaicinoid structure to a benzodioxol group and modifying the alkyl-lipophilic chain by an aromatic ring. The amide bond is replaced by a sulfonamide bond using bioisosteric concepts . Specific reaction conditions and reagents used in the synthesis include:
Starting Materials: 1,3-benzodioxole and benzenesulfonamide.
Reaction Conditions: The reaction typically involves heating the starting materials in the presence of a suitable catalyst.
Catalysts: Common catalysts include acids or bases that facilitate the formation of the sulfonamide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions
Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and various substituted aromatic compounds.
科学研究应用
Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on biological activity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to capsaicin.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- involves its interaction with molecular targets similar to those of capsaicin. It is believed to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation .
相似化合物的比较
Similar Compounds
Capsaicin: Differs by having a 2-methoxyphenol moiety and an aliphatic amide chain.
N-(benzo[d][1,3]dioxol-5-ylmethyl)benzenesulfonamide: Another analogue with slight structural variations.
Uniqueness
Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- is unique due to its combination of a 1,3-benzodioxole ring and a benzenesulfonamide group, which imparts distinct chemical and biological properties compared to its analogues .
属性
CAS 编号 |
100200-71-3 |
|---|---|
分子式 |
C15H13NO4S |
分子量 |
303.3 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-ylmethylidene)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H13NO4S/c1-11-2-5-13(6-3-11)21(17,18)16-9-12-4-7-14-15(8-12)20-10-19-14/h2-9H,10H2,1H3 |
InChI 键 |
FAAORLFQSDBSJE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC3=C(C=C2)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


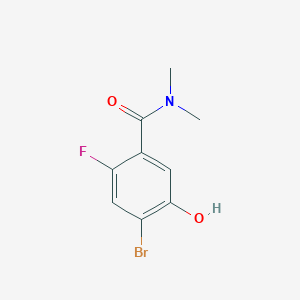
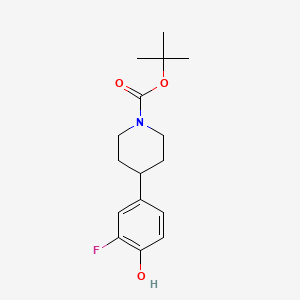

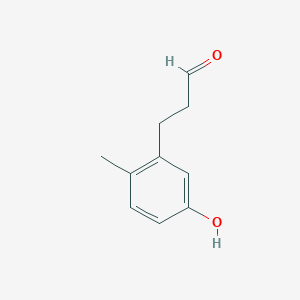
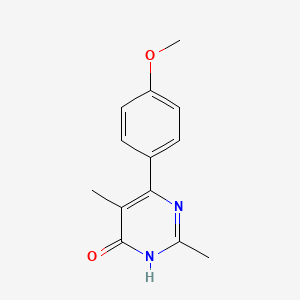

![2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13926799.png)

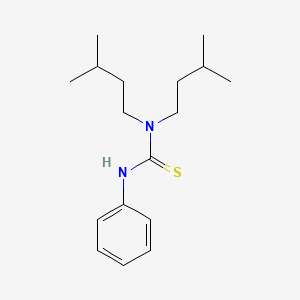
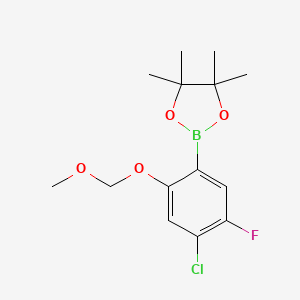


![Methyl 8-[4-(morpholin-4-ylmethyl)phenyl]-2,7,9-triazabicyclo[4.3.0]nona-1,3,5,7-tetraene-5-carboxylate](/img/structure/B13926830.png)
